N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine
CAS No.: 185521-30-6
Cat. No.: VC19085282
Molecular Formula: C18H20NO6P
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185521-30-6 |
|---|---|
| Molecular Formula | C18H20NO6P |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | (2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1 |
| Standard InChI Key | AHMPRMXUEOOKTP-AJWVYOOVSA-N |
| Isomeric SMILES | COP(=O)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | COP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid, reflects its stereochemical and functional complexity:
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Backbone: L-alanine (2-aminopropanoic acid) with an (R)-configuration at the β-carbon .
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Phosphoryl Group: A methoxy(phenyl)phosphoryl moiety at the β-carbon, introducing chirality and steric bulk.
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Protective Group: A benzyloxycarbonyl (Cbz) group at the α-amino position, enhancing stability during synthetic workflows.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀NO₆P |
| Molecular Weight | 377.3 g/mol |
| CAS Number | 185521-30-6 |
| SMILES | COP(=O)(CC@@HNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
| InChI Key | AHMPRMXUEOOKTP-AJWVYOOVSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step protocols to introduce the phosphoryl and Cbz groups while preserving stereochemical integrity:
Phosphorylation of L-Alanine Derivatives
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Amino Protection: L-alanine’s α-amino group is protected with a Cbz group using benzyl chloroformate under basic conditions.
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β-Carbon Functionalization: The β-hydroxyl group of serine (or a similar precursor) is replaced with a phosphoryl group via Arbuzov or Michaelis-Becker reactions. Methoxy(phenyl)phosphine is a common phosphorylating agent .
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Deprotection and Purification: Acidic or catalytic hydrogenation removes protective groups, followed by chromatography for isolation .
Challenges in Synthesis
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Stereochemical Control: Maintaining the (R)-configuration at the β-carbon requires chiral auxiliaries or asymmetric catalysis .
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Phosphoryl Group Stability: The methoxy(phenyl)phosphoryl moiety is sensitive to hydrolysis, necessitating anhydrous conditions .
Physicochemical and Spectral Data
Spectral Characterization
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NMR (¹H and ¹³C): Key signals include:
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IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (P=O), and 1100 cm⁻¹ (P–O–C).
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | DMSO, DMF, sparingly in water |
| LogP (Predicted) | 2.8 |
Biological and Industrial Applications
Medicinal Chemistry
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Enzyme Inhibition: The phosphoryl group mimics phosphate in substrates, making it a candidate for kinase or phosphatase inhibition .
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Prodrug Development: Phosphorylated amino acids are explored for enhancing bioavailability of antiviral or anticancer agents .
Material Science
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